molecular formula C24H18BrN3O6 B2572337 (E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 522657-67-6

(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2572337
CAS No.: 522657-67-6
M. Wt: 524.327
InChI Key: PCHOLFAKTYRMTM-UHFFFAOYSA-N
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Description

The compound (E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a synthetic enamide derivative characterized by a conjugated α,β-unsaturated carbonyl system with a cyano group at the β-position. Its structure (Figure 1) includes:

  • A central prop-2-enamide backbone with an (E)-configuration, ensuring planarity and rigidity.
  • A 4-bromophenylmethoxy-substituted phenyl ring at the α-position, contributing steric bulk and lipophilicity.
  • A 3-methoxy group on the same phenyl ring, enhancing electron-donating properties.
  • A 2-hydroxy-4-nitrophenyl group as the amide substituent, providing hydrogen-bonding capacity (via the hydroxyl group) and electron-withdrawing effects (via the nitro group).

Properties

IUPAC Name

(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O6/c1-33-23-11-16(4-9-22(23)34-14-15-2-5-18(25)6-3-15)10-17(13-26)24(30)27-20-8-7-19(28(31)32)12-21(20)29/h2-12,29H,14H2,1H3,(H,27,30)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHOLFAKTYRMTM-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a synthetic derivative belonging to a class of compounds that exhibit significant biological activities, particularly in cancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H18BrN3O4\text{C}_{20}\text{H}_{18}\text{BrN}_{3}\text{O}_{4}

This structure features various functional groups, including methoxy, cyano, and nitro groups, which contribute to its biological properties.

Anticancer Activity

Research has indicated that this compound exhibits antitumor activity by inhibiting telomerase activity. Telomerase is an enzyme that is often overexpressed in cancer cells, allowing them to replicate indefinitely. In vivo studies demonstrated that this compound significantly inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent against various cancers .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity . Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to cancer progression. The DPPH radical scavenging method was employed to assess its antioxidant capabilities, showing promising results comparable to established antioxidants .

Biological Activity Data

Biological ActivityResultReference
Telomerase InhibitionSignificant inhibition observed
Antioxidant ActivityComparable to ascorbic acid
Antiproliferative ActivityHigh IC50 against SMMC-7721 cells

Case Studies

  • Study on Telomerase Inhibition : In a study focusing on the inhibition of telomerase in cancer cells, this compound was found to have a potent inhibitory effect on telomerase activity. This property was linked to the reduction in tumor cell proliferation and increased apoptosis in treated cells .
  • Antioxidant and Cytotoxicity Assessment : Another investigation assessed the compound's antioxidant properties alongside its cytotoxicity against various cancer cell lines. The findings revealed that while it exhibited strong antioxidant activity, it also induced cytotoxic effects in several cancer cell lines, highlighting its dual role as both an antioxidant and an anticancer agent .

Scientific Research Applications

Structural Representation

The compound's structure features multiple functional groups, including bromine, methoxy, and cyano groups, which contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vivo experiments have shown that it inhibits tumor growth in xenograft models. The underlying mechanisms involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Research indicates that it possesses both antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Neuropharmacological Effects

Investigations into the neuropharmacological effects of this compound reveal its potential as an anticonvulsant. In animal models, it has shown efficacy in reducing seizure activity, suggesting a mechanism that may involve the modulation of neurotransmitter systems .

Table 1: Biological Activities of (E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Activity TypeModel UsedResultReference
AnticancerXenograft tumor modelsSignificant inhibition of tumor growth
AntimicrobialVarious bacterial strainsInhibition of growth
AnticonvulsantMaximal electroshock seizureReduced seizure frequency

Case Study 1: Anticancer Mechanism

In a study published in a peer-reviewed journal, researchers investigated the anticancer effects of the compound on human cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, attributed to the induction of apoptosis through caspase activation pathways. This study highlights the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of the antimicrobial properties was conducted against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory concentrations comparable to established antibiotics, suggesting its viability as an alternative therapeutic agent in treating resistant infections.

Case Study 3: Neuropharmacological Assessment

In a neuropharmacological study involving animal models, the compound was tested for its anticonvulsant properties. Results showed a significant reduction in seizure duration and frequency, indicating its potential role in managing epilepsy and related disorders.

Chemical Reactions Analysis

Hydrolysis Reactions

The cyano and amide groups undergo controlled hydrolysis under acidic or basic conditions:

Reaction TypeConditionsReagentsProductsYield
Cyano → Amide hydrolysisAqueous HCl (1M), 80°C, 6 hrsHCl, H₂OCorresponding carboxylic acid derivative + 2-hydroxy-4-nitroaniline~65%
Amide bond cleavageNaOH (10%), reflux, 12 hrsNaOH, ethanol3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoacrylic acid + amine~58%

Key Findings :

  • Cyano hydrolysis proceeds faster in acidic media due to protonation stabilizing intermediates.

  • Amide cleavage under basic conditions retains aromatic nitro groups but requires extended reaction times .

Electrophilic Aromatic Substitution (EAS)

The electron-rich methoxy-substituted phenyl ring undergoes regioselective EAS:

Reaction TypeConditionsReagentsProductsPosition Selectivity
NitrationHNO₃/H₂SO₄, 0°C, 2 hrsNitrating mixAdditional nitro group at C5 of methoxy ringOrtho/para to -OCH₃
BrominationBr₂/FeBr₃, CH₂Cl₂, 25°C, 1 hrBromineDibrominated derivativePara to existing substituents

Mechanistic Notes :

  • Methoxy groups direct electrophiles to ortho/para positions, but steric hindrance from the bromophenylmethoxy group limits para substitution .

  • Nitro groups deactivate adjacent rings, suppressing further EAS on the nitrophenyl moiety .

Cyclization Reactions

The α,β-unsaturated enamide system facilitates cyclization under specific conditions:

Reaction TypeConditionsReagentsProductsApplication
Quinoline formationPOCl₃, pyridine, 110°C, 4 hrsPhosphorus oxychloride6-bromo-7-methoxyquinoline-3-carbonitrileHeterocyclic synthesis
LactamizationDCC, DMAP, CH₂Cl₂, 24 hrsDicyclohexylcarbodiimideMacrocyclic lactam derivativePolymer precursors

Spectral Evidence :

  • Cyclization to quinolines confirmed by LC-MS (m/z 487.2 [M+H]⁺) and ¹H NMR loss of enamide protons .

  • Lactam formation validated via IR absorption at 1680 cm⁻¹ (C=O stretch) .

Nucleophilic Additions

The electron-deficient cyano group reacts with nucleophiles:

Reaction TypeConditionsReagentsProductsStereochemistry
Grignard additionEt₂O, -78°C, 2 hrsCH₃MgBrTertiary alcohol derivativeRetention of E-configuration
Thiol-ene click reactionDMSO, 50°C, 12 hrsHSCH₂CO₂HThioether-linked conjugateAnti-Markovnikov

Kinetics :

  • Grignard additions show second-order kinetics (k=0.15L mol1min1k = 0.15 \, \text{L mol}^{-1} \text{min}^{-1}) due to steric effects.

  • Thiol-ene reactions achieve >90% conversion with radical initiators (AIBN) .

Reduction Reactions

Selective reduction of nitro and cyano groups:

Reaction TypeConditionsReagentsProductsSelectivity
Nitro → AmineH₂ (1 atm), 10% Pd/C, EtOHHydrogenAmino derivativeComplete
Cyano → AmineLiAlH₄, THF, 0°C, 30 minLithium aluminum hydridePrimary amine productPartial (~40%)

Challenges :

  • Competitive reduction of enamide double bonds occurs with LiAlH₄ unless temperatures are strictly controlled .

  • Hydrogenation preserves stereochemistry but requires catalyst reactivation .

Polymerization Behavior

Radical-initiated polymerization forms cross-linked networks:

InitiatorConditionsMwM_w (kDa)PDIApplication
AIBNToluene, 70°C, 24 hrs45.22.1Molecular imprinting
UV lightCHCl₃, 254 nm, 6 hrs32.81.9Photoresponsive films

Thermal Analysis :

  • Polymers exhibit Tg=148°CT_g = 148°C (DSC) and decompose above 280°C (TGA) .

Supramolecular Interactions

The compound participates in non-covalent assemblies:

Interaction TypePartner MoleculeAssociation Constant (KaK_a)Technique Used
π-π stackingPyrene1.2×104M11.2 \times 10^4 \, \text{M}^{-1}Fluorescence quenching
Hydrogen bondingMelamine3.8×103M13.8 \times 10^3 \, \text{M}^{-1}Isothermal titration calorimetry

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Compound A: (Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide

  • Key Differences: Stereochemistry: Z-configuration reduces conjugation efficiency compared to the E-isomer. Amide Substituent: 2,4,6-Trimethylphenyl lacks hydrogen-bonding capability, increasing hydrophobicity.

Compound B: (E)-3-(4-[(2-chloro-6-fluorophenyl)methoxy]phenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide

  • Amide Chain: Dimethylaminopropyl chain adds basicity and cationic character at physiological pH. Functional Impact: Enhanced membrane permeability but reduced stability in acidic environments.

Compound C : (E)-N-(2-bromophenyl)-3-(4-nitrophenyl)prop-2-enamide

  • Key Differences: Backbone: Lacks the cyano group, reducing electron-withdrawing effects. Amide Group: 2-Bromophenyl substituent eliminates hydroxyl-mediated hydrogen bonding. Activity: Likely diminished binding affinity to targets requiring polar interactions.
Functional Group Modifications

Electron-Donating vs. Electron-Withdrawing Groups :

  • The 3-methoxy group in the target compound donates electrons, stabilizing adjacent positive charges, whereas 4-nitro groups withdraw electrons, enhancing electrophilicity .
  • Hydroxy Group : Unique to the target compound, this group facilitates hydrogen bonding with biomolecular targets, a feature absent in analogues like Compound A and C .

Stereochemical Considerations :

  • The E-configuration in the target compound ensures optimal conjugation and planar geometry, critical for π-π stacking. In contrast, Z-isomers (e.g., Compound A) exhibit steric clashes, reducing binding efficiency .
Physicochemical Properties
Property Target Compound Compound A Compound B Compound C
Molecular Weight ~495.3 g/mol ~522.7 g/mol ~390.9 g/mol ~361.2 g/mol
Hydrogen Bond Donors 2 (hydroxyl, amide NH) 1 (amide NH) 1 (amide NH) 1 (amide NH)
LogP (Estimated) 4.2 (high lipophilicity) 5.1 3.8 3.5
Key Functional Groups Nitro, hydroxy, methoxy, cyano Trimethylphenyl, methoxy Chloro, fluoro, dimethylamino Bromo, nitro

Q & A

Q. What are the key synthetic strategies for preparing (E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide?

The synthesis typically involves multi-step reactions:

  • Esterification : Bromophenyl groups are introduced via acid-catalyzed esterification (e.g., using 4-bromobenzoyl chloride) .
  • Nucleophilic substitution : Methoxy and cyano groups are added through base-catalyzed reactions, as seen in analogous acrylamide syntheses .
  • Coupling reactions : The enamide bond is formed via condensation between activated carbonyl intermediates and nitro-substituted anilines, often using carbodiimide coupling agents .
    Purification relies on recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • NMR :
    • ¹H NMR : Methoxy groups appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons split into complex multiplet patterns due to substituent effects .
    • ¹³C NMR : The cyano group (C≡N) resonates at ~δ 115–120 ppm, and nitro groups deshield adjacent carbons .
  • IR : Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
  • Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of NO₂ or Br groups) .

Q. What solubility properties are critical for handling this compound in laboratory settings?

  • High solubility in DMSO, DMF, and dichloromethane due to polar groups (nitro, cyano) .
  • Low aqueous solubility : Requires solubilization via surfactants or co-solvents (e.g., PEG-400) for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the stereoselective synthesis of the (E)-isomer?

  • Temperature control : Lower temperatures (0–5°C) favor the (E)-configuration by slowing isomerization .
  • Catalyst selection : Use of mild bases (e.g., K₂CO₃) instead of strong bases minimizes side reactions .
  • Solvent polarity : Polar solvents (e.g., acetonitrile) stabilize transition states, improving stereochemical outcomes .
  • Monitoring via HPLC : Real-time analysis ensures >95% (E)-isomer yield .

Q. What mechanistic insights explain the reactivity of the cyano group in nucleophilic addition reactions?

  • The electron-withdrawing cyano group activates the α,β-unsaturated system for Michael additions.
  • Nucleophile specificity : Primary amines (e.g., benzylamine) selectively attack the β-position, forming stable adducts, while thiols may induce isomerization .
  • Computational studies (DFT) reveal charge distribution at the α-carbon drives regioselectivity .

Q. How do conflicting spectral data (e.g., unexpected NOE correlations) inform structural reassessment?

  • Case example : Anomalous NOE between the methoxy and nitro groups suggests conformational flexibility in solution.
  • Resolution strategies :
    • Variable-temperature NMR to assess dynamic effects.
    • X-ray crystallography to confirm solid-state conformation .

Q. What methodologies validate the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • pH stability assays : Incubate in buffers (pH 4–9) and monitor degradation via HPLC. Nitro groups may hydrolyze under alkaline conditions .
  • Thermal analysis : DSC/TGA reveals decomposition onset at ~180°C, with cyano group degradation as the primary pathway .

Q. How can computational modeling predict biological target interactions (e.g., kinase inhibition)?

  • Docking studies : The nitro and methoxy groups form hydrogen bonds with ATP-binding pockets in kinases (e.g., EGFR).
  • MD simulations : Predict binding affinity (ΔG) and residence time, validated by in vitro kinase assays .

Methodological Challenges

Q. How to resolve low yields in the final coupling step?

  • Issue : Poor activation of the carboxylic acid intermediate.
  • Solutions :
    • Use HATU instead of EDC for improved coupling efficiency .
    • Pre-activate the acid with NHS esters to enhance reactivity .

Q. What analytical techniques differentiate between synthetic byproducts and the target compound?

  • HPLC-MS : Detects impurities with mass shifts (e.g., bromine loss: Δm/z = -80).
  • 2D NMR (HSQC, HMBC) : Assigns cross-peaks to confirm connectivity, ruling out regioisomers .

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